3-Methylisoquinoline-5,8-dione

Physicochemical profiling Drug-likeness Scaffold optimization

3-Methylisoquinoline-5,8-dione (CAS 24011-03-8, NSC101614) is a heterocyclic para-quinone with a fused isoquinoline scaffold bearing a methyl substituent at the C-3 position and carbonyl groups at C-5 and C-8. Its molecular formula is C₁₀H₇NO₂ with a molecular weight of 173.17 g/mol.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 24011-03-8
Cat. No. B12887973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylisoquinoline-5,8-dione
CAS24011-03-8
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=N1)C(=O)C=CC2=O
InChIInChI=1S/C10H7NO2/c1-6-4-7-8(5-11-6)10(13)3-2-9(7)12/h2-5H,1H3
InChIKeyOUIOBPQZZYKMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylisoquinoline-5,8-dione (CAS 24011-03-8): Core Physicochemical and Structural Baseline for Procurement


3-Methylisoquinoline-5,8-dione (CAS 24011-03-8, NSC101614) is a heterocyclic para-quinone with a fused isoquinoline scaffold bearing a methyl substituent at the C-3 position and carbonyl groups at C-5 and C-8 [1]. Its molecular formula is C₁₀H₇NO₂ with a molecular weight of 173.17 g/mol. Key computed physicochemical properties include XLogP3 of 0.8, a topological polar surface area of 47 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is catalogued by the National Cancer Institute under NSC101614, indicating its inclusion in historical screening libraries, though published biological profiling for this exact scaffold remains sparse [1]. It belongs to the broader isoquinoline-5,8-dione class, which serves as a pharmacophore core for numerous marine natural products exhibiting cytotoxic, antimicrobial, and enzyme-inhibitory activities [2].

Why In-Class Isoquinolinequinone Substitution Is Not Interchangeable with 3-Methylisoquinoline-5,8-dione


Although multiple isoquinoline-5,8-dione derivatives populate the natural products and medicinal chemistry literature, the C-3 methyl substituent is a non-trivial structural feature that distinguishes this scaffold from the unsubstituted isoquinoline-5,8-dione (CAS 50-46-4) and from regioisomeric analogs bearing substitution at C-6, C-7, or N-2 [1]. The 3-methyl group alters the compound's computed lipophilicity (XLogP3 = 0.8) relative to the parent scaffold (LogP ≈ 1.02) , modifies the electronic character of the heterocyclic nitrogen, and influences the regioselectivity of nucleophilic addition to the quinone ring [1]. In synthetic workflows, 3-methylisoquinoline-5,8-dione functions as a precursor to the 4-methoxycarbonyl derivative—a key intermediate in caulibugulone analogue synthesis—and the C-3 methyl position cannot be replicated post-synthetically from the unsubstituted parent [2]. Procurement of a substituted analog without verifying its exact substitution pattern risks introducing a compound with divergent reactivity, altered metabolic susceptibility, and unvalidated biological target engagement relative to literature-characterized derivatives.

Quantitative Differentiation Evidence for 3-Methylisoquinoline-5,8-dione Against Closest Analogs


Lipophilicity Differentiation: 3-Methylisoquinoline-5,8-dione vs. Unsubstituted Isoquinoline-5,8-dione Parent Scaffold

3-Methylisoquinoline-5,8-dione exhibits a computed XLogP3 of 0.8, which is approximately 0.22 log units lower than the unsubstituted isoquinoline-5,8-dione parent scaffold (LogP ≈ 1.02) [1]. The presence of the C-3 methyl group introduces steric bulk absent in the parent while paradoxically reducing overall lipophilicity due to its placement on the electron-deficient pyridine ring, where the methyl inductive effect increases heterocyclic nitrogen basicity and water solubility . Both compounds share an identical topological polar surface area of approximately 47 Ų, meaning passive membrane permeability differences between them are driven predominantly by the 0.22-unit LogP differential rather than hydrogen-bonding capacity [1].

Physicochemical profiling Drug-likeness Scaffold optimization

Synthetic Scaffold Utility: 3-Methylisoquinoline-5,8-dione as Precursor for Bioactive 4-Methoxycarbonyl Derivatives

3-Methylisoquinoline-5,8-dione serves as the direct synthetic precursor to 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone (compound 1 in Valderrama et al.), which is obtained in 86% yield via a one-pot procedure from 2,5-dihydroxybenzaldehyde and methyl aminocrotonate [1]. This 4-methoxycarbonyl derivative serves as the linchpin intermediate for caulibugulone analogue synthesis. Compound 1 itself exhibits baseline cytotoxicity across five cell lines: MRC-5 fibroblasts (IC₅₀ = 4.5 μM), AGS gastric adenocarcinoma (IC₅₀ = 17.34 μM), SK-MES-1 lung cancer (IC₅₀ = 25.9 μM), J82 bladder carcinoma (IC₅₀ = 14.81 μM), and HL-60 leukemia (IC₅₀ = 14.81 μM) [1]. Further derivatization at the C-7 position with amino substituents enhances potency: compound 4b (6-morpholino substituted) achieves IC₅₀ values of 0.59 μM (AGS), 1.69 μM (SK-MES-1), and 1.57 μM (HL-60)—representing a 29-fold improvement over the unsubstituted precursor 1 against gastric adenocarcinoma cells [1].

Synthetic chemistry Medicinal chemistry Scaffold derivatization

Structural Differentiation from Regioisomeric 5-Methoxy-6-methylisoquinoline-7,8-dione in MAO Inhibition Context

A closely related regioisomer, 5-methoxy-6-methylisoquinoline-7,8-dione, exhibits selective inhibition of human monoamine oxidase B (MAO-B IC₅₀ = 17,000 nM) over MAO-A (IC₅₀ >100,000 nM), yielding a selectivity ratio of ≥5.9 . This regioisomer differs from 3-methylisoquinoline-5,8-dione in two critical respects: (a) the methyl group resides at C-6 rather than C-3, and (b) a methoxy group occupies C-5 instead of a carbonyl. The 3-methylisoquinoline-5,8-dione scaffold lacks the C-5 methoxy and C-6 methyl substitution pattern that appears important for MAO-B recognition, as the quinone carbonyls at C-5 and C-8 in the target compound present a fundamentally different hydrogen-bond acceptor geometry compared to the methoxy/carbonyl arrangement in the MAO-active regioisomer . Direct MAO inhibition data for 3-methylisoquinoline-5,8-dione itself have not been published in the peer-reviewed literature as of the search date.

MAO inhibition Neurochemistry Regioisomeric selectivity

Regioselective Derivatization: C-7 vs. C-6 Amination Preference on the 3-Methylisoquinolinequinone Scaffold

On the closely analogous 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone scaffold, amination reactions with primary and secondary amines proceed with consistent regioselectivity favoring the C-7 position over C-6 (approximately 80:20 ratio for methylamine, as evaluated by ¹H-NMR) [1]. This regioselectivity is mechanistically governed by the electronic influence of the C-3 methyl and C-4 methoxycarbonyl substituents on the quinone π-system. Critically, the C-6 substituted regioisomers (e.g., compound 4b) demonstrate substantially greater cytotoxic potency than their C-7 counterparts (e.g., compound 4a): against AGS gastric adenocarcinoma cells, the C-6 morpholino derivative 4b shows IC₅₀ = 0.59 μM versus IC₅₀ = 4.0 μM for the C-7 morpholino regioisomer 4a—a 6.8-fold difference [1]. This positional sensitivity underscores why the unmodified 3-methyl scaffold, with both C-6 and C-7 positions available for selective functionalization, offers a distinct advantage over pre-substituted analogs.

Regioselectivity Synthetic methodology Structure-activity relationships

Recommended Procurement-Driven Application Scenarios for 3-Methylisoquinoline-5,8-dione


Medicinal Chemistry: Core Scaffold for Isoquinolinequinone-Based Cytotoxic Agent Development

3-Methylisoquinoline-5,8-dione serves as the foundational scaffold for synthesizing 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone (86% reported yield via one-pot procedure), which is the gateway intermediate for generating amino-, alkylamino-, and halogen-substituted derivatives with demonstrated cytotoxicity against gastric (AGS), lung (SK-MES-1), bladder (J82), and leukemia (HL-60) cancer cell lines [1]. The scaffold's dual functionalizable positions (C-6 and C-7) enable systematic SAR exploration, and the 6.8-fold potency difference between regioisomeric substitution patterns makes procurement of the unsubstituted scaffold essential for programs requiring positional optimization [1].

Synthetic Methodology Development: Regioselective Functionalization Studies on Electron-Deficient Quinones

The 3-methylisoquinoline-5,8-dione scaffold provides an experimentally validated platform for investigating regioselective nucleophilic addition to heterocyclic quinones. Published data on the 4-methoxycarbonyl analog demonstrate an approximately 80:20 C-7:C-6 amination ratio with primary amines, enabling the study of electronic and steric effects of the C-3 methyl group on quinone electrophilicity [1]. The scaffold's moderate lipophilicity (XLogP3 = 0.8) and low topological polar surface area (47 Ų) make it compatible with a range of reaction solvents from aqueous ethanol to aprotic organic media [1].

Natural Product Total Synthesis: Key Intermediate for Mansouramycin and Caulibugulone Analogue Construction

The 3-methylisoquinoline-5,8-dione core is structurally embedded within multiple marine natural products including the mansouramycin family (A-D, isolated from marine Streptomyces sp. Mei37) and caulibugulones A-F (isolated from the marine bryozoan Caulibugula intermis), which exhibit cytotoxicity with IC₅₀ values ranging from 0.03 to 1.67 μg/mL against murine tumor cells [1]. While the natural products bear additional substitution (e.g., 7-methylamino, 4-methyl, or halogen substituents), the 3-methylisoquinoline-5,8-dione scaffold represents the minimal core structure, making it the logical starting material for total synthesis and analogue generation programs [2].

Pharmacophore Validation: Minimal Scaffold for Isoquinolinequinone Redox Cycling Mechanism Studies

The isoquinoline-5,8-dione class is characterized by its ability to generate reactive oxygen species (ROS) via redox cycling, DNA intercalation, and covalent binding to essential proteins—mechanisms implicated in the antitumor activity of mansouramycin C and caulibugulone A [1]. 3-Methylisoquinoline-5,8-dione, as the minimally substituted member of this class bearing both the isoquinoline nitrogen and the 5,8-quinone motif, provides a clean baseline scaffold for electrochemical studies (redox potential measurement), ROS generation assays, and NQO1 (DT-diaphorase) substrate profiling, where the absence of confounding substituents enables unambiguous attribution of observed effects to the core pharmacophore [1].

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